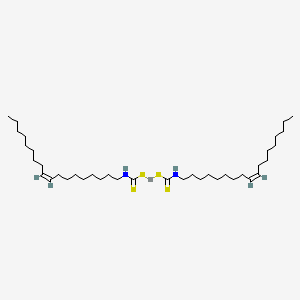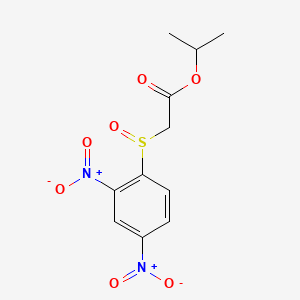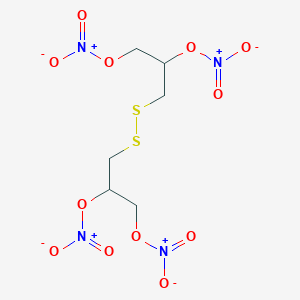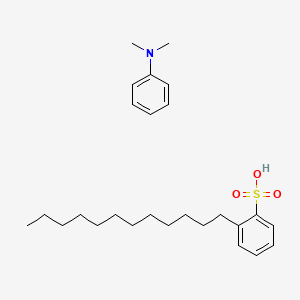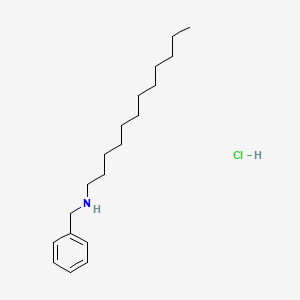
N-Dodecylbenzylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Dodecylbenzylamine hydrochloride: is a chemical compound with the molecular formula C19H34ClN . It is a derivative of benzylamine, where the benzyl group is substituted with a dodecyl chain. This compound is known for its surfactant properties and is used in various industrial and research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Dodecylbenzylamine hydrochloride can be synthesized through the alkylation of benzylamine with dodecyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like toluene or dichloromethane. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale alkylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions: N-Dodecylbenzylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: The compound can be reduced to primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl or dodecyl group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Various substituted benzylamines or dodecylamines
Wissenschaftliche Forschungsanwendungen
N-Dodecylbenzylamine hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-Dodecylbenzylamine hydrochloride involves its surfactant properties. The dodecyl chain interacts with hydrophobic surfaces, while the benzylamine group can form hydrogen bonds and ionic interactions. This dual functionality allows it to disrupt lipid membranes, solubilize hydrophobic compounds, and stabilize emulsions .
Vergleich Mit ähnlichen Verbindungen
N-Dodecylamine: Similar in structure but lacks the benzyl group.
Benzylamine: Lacks the dodecyl chain.
N-Dodecylbenzylamine: The free base form without the hydrochloride salt
Uniqueness: N-Dodecylbenzylamine hydrochloride is unique due to its combination of a long hydrophobic dodecyl chain and a hydrophilic benzylamine group. This structure imparts both surfactant and antimicrobial properties, making it versatile for various applications .
Eigenschaften
CAS-Nummer |
2090-62-2 |
|---|---|
Molekularformel |
C19H34ClN |
Molekulargewicht |
311.9 g/mol |
IUPAC-Name |
N-benzyldodecan-1-amine;hydrochloride |
InChI |
InChI=1S/C19H33N.ClH/c1-2-3-4-5-6-7-8-9-10-14-17-20-18-19-15-12-11-13-16-19;/h11-13,15-16,20H,2-10,14,17-18H2,1H3;1H |
InChI-Schlüssel |
OTPBAANTTKRERC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCNCC1=CC=CC=C1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



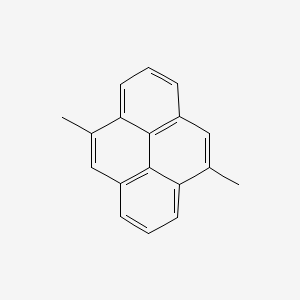
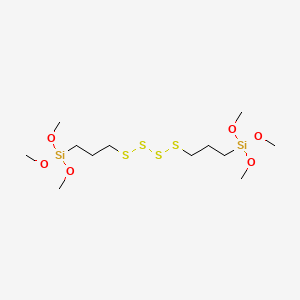
![1-[3-(Allyloxy)-2-hydroxypropyl]imidazolidin-2-one](/img/structure/B12672652.png)

